molecular formula C14H13ClN2O2 B5595359 5-chloro-2-methoxy-N-(pyridin-2-ylmethyl)benzamide CAS No. 6170-80-5

5-chloro-2-methoxy-N-(pyridin-2-ylmethyl)benzamide

Cat. No.: B5595359
CAS No.: 6170-80-5
M. Wt: 276.72 g/mol
InChI Key: GXQDCOCBMUOWJA-UHFFFAOYSA-N
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Description

5-chloro-2-methoxy-N-(pyridin-2-ylmethyl)benzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a chloro group at the 5th position, a methoxy group at the 2nd position, and a pyridin-2-ylmethyl group attached to the nitrogen atom of the benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-methoxy-N-(pyridin-2-ylmethyl)benzamide typically involves the reaction of 5-chloro-2-methoxybenzoic acid with pyridin-2-ylmethylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity by adjusting reaction conditions, such as temperature, solvent, and reaction time. Additionally, continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-methoxy-N-(pyridin-2-ylmethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in anhydrous ethanol.

Major Products

    Oxidation: Formation of 5-chloro-2-methoxybenzoic acid.

    Reduction: Formation of 5-chloro-2-methoxybenzylamine.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

5-chloro-2-methoxy-N-(pyridin-2-ylmethyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-chloro-2-methoxy-N-(pyridin-2-ylmethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the target molecule involved .

Comparison with Similar Compounds

Similar Compounds

    5-chloro-2-methoxypyrimidine: Similar structure but with a pyrimidine ring instead of a benzamide.

    4-[2-(5-chloro-2-methoxybenzamido)ethyl]phenylsulfonamide: Contains a sulfonamide group and an ethyl linker.

Uniqueness

5-chloro-2-methoxy-N-(pyridin-2-ylmethyl)benzamide is unique due to the presence of the pyridin-2-ylmethyl group, which imparts specific chemical and biological properties. This structural feature may enhance its binding affinity to certain molecular targets and improve its pharmacokinetic profile compared to similar compounds .

Properties

IUPAC Name

5-chloro-2-methoxy-N-(pyridin-2-ylmethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O2/c1-19-13-6-5-10(15)8-12(13)14(18)17-9-11-4-2-3-7-16-11/h2-8H,9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXQDCOCBMUOWJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NCC2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40349980
Record name 5-chloro-2-methoxy-N-(pyridin-2-ylmethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40349980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6170-80-5
Record name 5-chloro-2-methoxy-N-(pyridin-2-ylmethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40349980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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